molecular formula C21H30O6 B072001 Triisobutyl benzene-1,2,4-tricarboxylate CAS No. 1528-52-5

Triisobutyl benzene-1,2,4-tricarboxylate

Cat. No.: B072001
CAS No.: 1528-52-5
M. Wt: 378.5 g/mol
InChI Key: GQBWSGXZXIZPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisobutyl benzene-1,2,4-tricarboxylate is an ester derivative of trimellitic acid (benzene-1,2,4-tricarboxylic acid), where three isobutyl groups are attached to the carboxylate positions. These compounds are widely used as plasticizers, stabilizers, or additives in polymers and food contact materials (FCMs) due to their thermal stability and low volatility.

Properties

CAS No.

1528-52-5

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

tris(2-methylpropyl) benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C21H30O6/c1-13(2)10-25-19(22)16-7-8-17(20(23)26-11-14(3)4)18(9-16)21(24)27-12-15(5)6/h7-9,13-15H,10-12H2,1-6H3

InChI Key

GQBWSGXZXIZPAF-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C)C(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C)C(=O)OCC(C)C

Other CAS No.

1528-52-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among benzene-1,2,4-tricarboxylate esters include alkyl chain length, branching, and substitution patterns. These factors critically influence physical-chemical properties, biodegradability, and regulatory compliance. Below is a detailed comparison:

Physical-Chemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) LogP
Triisooctyl benzene-1,2,4-tricarboxylate 27251-75-8 C₃₃H₅₄O₆ 546.78 0.993 585 ~10.2*
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate 3319-31-1 C₃₃H₅₄O₆ 546.78 N/A 238 (melting point) ~9.8*
Triheptyl benzene-1,2,4-tricarboxylate 1528-48-9 C₃₀H₄₈O₆ 504.71 N/A N/A 9.70
Tributyl benzene-1,2,4-tricarboxylate 89-04-3 C₁₈H₂₄O₆ 336.38 N/A N/A ~6.5*

Notes:

  • Density and Boiling Point: Longer alkyl chains (e.g., triisooctyl) increase molecular weight and boiling point, enhancing thermal stability but reducing volatility.
  • Melting Point: Tris(2-ethylhexyl) derivatives exhibit lower melting points (238°C) compared to triisooctyl analogs (585°C), likely due to branched-chain steric effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.